molecular formula C7H14N2O B13288063 1-amino-N-methyl-cyclopentanecarboxamide

1-amino-N-methyl-cyclopentanecarboxamide

Cat. No.: B13288063
M. Wt: 142.20 g/mol
InChI Key: NUFPVTFPTQJADB-UHFFFAOYSA-N
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Description

1-Amino-N-methyl-cyclopentanecarboxamide is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a methylated carboxamide group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-N-methyl-cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride. This intermediate is then reacted with methylamine to yield N-methyl-cyclopentanecarboxamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-N-methyl-cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-N-methyl-cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-amino-N-methyl-cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-Amino-N-methyl-cyclopentanecarboxamide is unique due to the presence of both an amino group and a methylated carboxamide group on the cyclopentane ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-amino-N-methylcyclopentane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-9-6(10)7(8)4-2-3-5-7/h2-5,8H2,1H3,(H,9,10)

InChI Key

NUFPVTFPTQJADB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CCCC1)N

Origin of Product

United States

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